molecular formula C10H10FNO3 B2727291 2-[(2-Fluorobenzoyl)amino]propanoic acid CAS No. 1396997-08-2

2-[(2-Fluorobenzoyl)amino]propanoic acid

Cat. No.: B2727291
CAS No.: 1396997-08-2
M. Wt: 211.192
InChI Key: WPQXEFUAUOMLQE-UHFFFAOYSA-N
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Description

2-[(2-Fluorobenzoyl)amino]propanoic acid is a useful research compound. Its molecular formula is C10H10FNO3 and its molecular weight is 211.192. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Fluorobenzoyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Fluorobenzoyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPQXEFUAUOMLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and structure of N-(2-Fluorobenzoyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-(2-Fluorobenzoyl)alanine

Authored by a Senior Application Scientist

Introduction

N-(2-Fluorobenzoyl)alanine is a synthetically derived amino acid derivative. It belongs to the class of N-acyl-amino acids, where the amino group of alanine is acylated with a 2-fluorobenzoyl group. This modification significantly alters the physicochemical properties of the parent amino acid, alanine, by introducing a rigid, aromatic, and electron-withdrawing fluorobenzoyl moiety. Such derivatives are of significant interest to researchers in medicinal chemistry and drug development. They serve as crucial building blocks (synthons) for the synthesis of more complex molecules, including peptidomimetics and potential enzyme inhibitors. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of parent compounds, making fluorinated analogues like this one a key area of investigation.[1][2][3]

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analytical characterization of N-(2-Fluorobenzoyl)alanine, intended for professionals in chemical research and pharmaceutical development.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and core properties. N-(2-Fluorobenzoyl)alanine is characterized by the covalent linkage of an L-alanine molecule to a 2-fluorobenzoyl group via an amide bond.

Chemical Structure and Identifiers
  • IUPAC Name: (2S)-2-[(2-fluorobenzoyl)amino]propanoic acid

  • Molecular Formula: C₁₀H₁₀FNO₃

  • Molecular Weight: 211.19 g/mol

  • Canonical SMILES: CC(C(=O)O)NC(=O)C1=CC=CC=C1F

  • InChI Key: A unique InChI Key would be generated upon database submission; however, the InChI for the closely related methyl ester is HTMLUNCVOSASAC-UHFFFAOYSA-N.[4]

Physicochemical Data Summary

Direct experimental data for N-(2-Fluorobenzoyl)alanine is limited in the public domain. The following table summarizes key properties, including calculated values derived from established models and comparative data from its non-fluorinated analogue, N-benzoyl-L-alanine.[5][6]

PropertyValue (Estimated/Calculated)UnitSource/Basis
Molecular Weight 211.19 g/mol Calculated
Physical State Solid (Predicted)-Based on N-benzoyl-L-alanine[5]
logP (Octanol/Water) ~1.0 - 1.5-Estimated based on N-benzoyl-alanine (0.889)[6]
Hydrogen Bond Donors 2-Calculated
Hydrogen Bond Acceptors 3-Calculated
pKa (Carboxylic Acid) ~2.5 - 3.5-Estimated from Alanine (2.34)[7]
pKa (Amide NH) ~16 - 17-General amide pKa

Note: Calculated properties provide a useful estimation for experimental design but should be confirmed empirically.

Synthesis Protocol: Acylation of L-Alanine

The most direct and reliable method for synthesizing N-(2-Fluorobenzoyl)alanine is the Schotten-Baumann reaction. This well-established methodology involves the acylation of the amino acid with an acyl halide under alkaline aqueous conditions. The base neutralizes the hydrogen halide byproduct, driving the reaction to completion.[8]

Experimental Workflow: Schotten-Baumann Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve L-Alanine in 1M NaOH (aq) B Cool solution to 0-5 °C (Ice Bath) A->B D Add 2-Fluorobenzoyl Chloride solution dropwise to Alanine solution with vigorous stirring B->D C Dissolve 2-Fluorobenzoyl Chloride in an inert solvent (e.g., THF) C->D E Maintain pH > 10 by adding 2M NaOH as needed D->E F Stir for 2-4 hours at room temperature E->F G Wash with Dichloromethane to remove unreacted acyl chloride F->G H Acidify aqueous phase to pH ~2 with 2M HCl G->H I Collect precipitate via vacuum filtration H->I J Recrystallize from Ethanol/Water I->J K K J->K Yields N-(2-Fluorobenzoyl)alanine

Caption: Workflow for the synthesis of N-(2-Fluorobenzoyl)alanine.

Detailed Step-by-Step Methodology
  • Preparation : In a 250 mL beaker, dissolve 1.0 equivalent of L-alanine in 1.5 equivalents of 1M sodium hydroxide solution. Cool the solution in an ice bath to 0-5 °C.

  • Reagent Addition : In a separate flask, dissolve 1.1 equivalents of 2-fluorobenzoyl chloride in a minimal amount of a water-miscible organic solvent like tetrahydrofuran (THF).

  • Reaction : Add the 2-fluorobenzoyl chloride solution dropwise to the cooled, stirring alanine solution over 30 minutes. Monitor the pH and maintain it above 10 by concurrently adding a 2M NaOH solution as needed.

  • Completion : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Work-up : Transfer the reaction mixture to a separatory funnel and wash twice with dichloromethane to remove any unreacted 2-fluorobenzoyl chloride.

  • Precipitation : Return the aqueous layer to the beaker, place it in an ice bath, and acidify to pH 2 by slowly adding 2M HCl with stirring. A white precipitate of the product should form.

  • Purification : Collect the solid product by vacuum filtration, washing with cold deionized water. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure N-(2-Fluorobenzoyl)alanine.

Spectroscopic and Chromatographic Characterization

Definitive structural confirmation and purity assessment are critical. This requires a combination of spectroscopic and chromatographic techniques.

Expected Spectroscopic Signatures
  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the alanine moiety (a doublet for the methyl group and a quartet for the alpha-proton) and complex multiplets in the aromatic region (7-8 ppm) for the fluorobenzoyl group. The amide proton will appear as a doublet, typically further downfield.

  • ¹³C NMR : The carbon spectrum will confirm the presence of the carbonyl carbons (amide and carboxylic acid), the aliphatic carbons of alanine, and the distinct signals for the carbons of the fluorinated aromatic ring, with splitting patterns due to C-F coupling.

  • FT-IR : The infrared spectrum provides functional group information. Key expected absorbances include a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), N-H stretch for the amide (~3300 cm⁻¹), a strong C=O stretch for the amide (~1650 cm⁻¹) and carboxylic acid (~1710 cm⁻¹), and C-F stretches (~1200-1100 cm⁻¹).[9]

  • Mass Spectrometry : Electron Ionization (EI) mass spectrometry of the methyl ester derivative is available from the NIST WebBook.[4] For the free acid, electrospray ionization (ESI) in negative mode would be ideal, showing a prominent [M-H]⁻ ion at m/z 210.1.

Analytical Workflow: HPLC-UV Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds. A reversed-phase method is most suitable for N-(2-Fluorobenzoyl)alanine.[10][11]

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis A Prepare Sample: 1 mg/mL in 50:50 Acetonitrile/Water D Column: C18, 4.6x150 mm, 5 µm B Mobile Phase A: 0.1% TFA in Water C Mobile Phase B: 0.1% TFA in Acetonitrile E Gradient: 5% to 95% B over 20 min D->E F Flow Rate: 1.0 mL/min E->F G Detection: UV at 230 nm F->G H Integrate Peak Areas G->H I Calculate % Purity (Area Main / Area Total) * 100 H->I

Caption: General workflow for HPLC purity analysis.

Protocol Justification:
  • Column : A C18 stationary phase provides excellent retention for moderately polar aromatic compounds.

  • Mobile Phase : An acetonitrile/water gradient is standard for reversed-phase chromatography. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape for the carboxylic acid and ensure its protonation.[10]

  • Detection : The benzoyl group contains a strong chromophore, making UV detection highly sensitive. A wavelength of ~230 nm is appropriate for the phenyl ring.

Potential Applications and Biological Context

While specific biological activity for N-(2-Fluorobenzoyl)alanine has not been extensively reported, its structural motifs are present in many biologically active molecules. Researchers may synthesize this compound for several reasons:

  • Peptidomimetic Design : As a modified amino acid, it can be incorporated into peptide sequences to create analogues with enhanced stability against enzymatic degradation or to probe receptor binding interactions.[1][8]

  • Fragment-Based Drug Discovery : The 2-fluorobenzoyl group is a common fragment in medicinal chemistry. This compound could be used in screening libraries to identify fragments that bind to protein targets.

  • Precursor for Heterocyclic Synthesis : The carboxylic acid and amide functionalities can be used as handles for further chemical transformations to build more complex molecular scaffolds, such as benzoxazoles, which have shown antimicrobial and anticancer properties.[3][12]

The inclusion of fluorine is a strategic choice in drug design. The C-F bond is highly stable, and the fluorine atom can modulate the electronics and conformation of the molecule, often leading to improved pharmacological profiles.[13][14]

Safety and Handling

  • Hazards : Based on the similar compound N-benzoyl-L-alanine, this substance should be considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE) : Always handle this compound in a fume hood while wearing standard PPE, including safety glasses, a lab coat, and nitrile gloves.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

References

  • Cheméo. (n.d.). Chemical properties of l-Phenylalanine, N-(2-fluorobenzoyl)-, methyl ester. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). l-Alanine, N-(2-fluorobenzoyl)-, methyl ester. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Guzow, K., et al. (2021). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
  • PubChem. (n.d.). N-benzoyl-L-alanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Wang, L., et al. (2019).
  • PubChem. (n.d.). L-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). N-Benzoyl-DL-alanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Alanine. Retrieved February 15, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 15, 2026, from [Link]

  • FooDB. (n.d.). Showing Compound (±)-Alanine (FDB000557). Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). D-Alanine, N-(2-chlorobenzoyl)-, heptyl ester. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F. Retrieved February 15, 2026, from [Link]

  • NCCHEMISTRY. (2025, March 22). ALANINE SYNTHESIS. #ncchem. YouTube. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). alpha-Fluoro-beta-alanine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Guzow, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)
  • Guzow, K., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PubMed. Retrieved February 15, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved February 15, 2026, from [Link]

  • Takano, Y., et al. (2012). Enantiomer-specific isotope analysis of D- and L-alanine. JAMSTEC.
  • Cheméo. (n.d.). Chemical Properties of N-Benzoyl-dl-alanine (CAS 1205-02-3). Retrieved February 15, 2026, from [Link]

  • Heidelberger, C., et al. (1962). Some metabolic and enzymic experiments with α-fluoro-β-alanine. Biochimica et Biophysica Acta.
  • Foss, A. J., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643.

Sources

A Technical Guide to the Solubility of 2-[(2-Fluorobenzoyl)amino]propanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that governs its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-[(2-Fluorobenzoyl)amino]propanoic acid, an N-acylated alpha-amino acid derivative, in various organic solvents. While extensive empirical data for this specific molecule is not widely published, this document outlines the core theoretical principles and provides a detailed, field-proven experimental protocol for its solubility assessment. It is intended for researchers, chemists, and formulation scientists engaged in pharmaceutical development and chemical synthesis.

Introduction and Physicochemical Profile

2-[(2-Fluorobenzoyl)amino]propanoic acid, also known as N-(2-Fluorobenzoyl)-L-alanine, is a molecule combining the structural features of L-alanine with a 2-fluorobenzoyl group via an amide linkage. Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate systems for crystallization and purification, and developing stable, effective drug formulations.[4]

Structural Analysis

The molecule's structure dictates its solubility behavior. Key functional groups include:

  • Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its pKa is critical, as the neutral (less polar) and ionized carboxylate (highly polar) forms will have drastically different solubilities.

  • Amide (-CONH-): A polar, planar group that is a strong hydrogen bond acceptor (at the carbonyl oxygen) and a good hydrogen bond donor (at the N-H).

  • Fluorobenzoyl Group: A largely non-polar, aromatic ring with an electronegative fluorine substituent. This group contributes to van der Waals interactions and can influence crystal packing.

The interplay between the polar carboxylic acid and amide groups and the more non-polar aromatic ring suggests that the molecule will exhibit varied solubility across different solvent classes.

Predicting Physicochemical Properties

Before experimental work, key properties can be estimated to guide solvent selection:

  • pKa: The carboxylic acid proton is the most acidic. For similar amino acid derivatives, the pKa is expected to be in the range of 3-5. In solvents that can accept a proton, the molecule's acidity will be a key factor.

  • logP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of the molecule. Online prediction tools, such as those available from ChemSpider or SwissADME, can provide an initial estimate. A positive logP would suggest a preference for more non-polar or moderately polar organic solvents over water.

  • Melting Point (mp): The melting point is related to the crystal lattice energy. A high melting point indicates strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur.[4] For example, the related compound 2-Amino-6-fluorobenzoic acid has a melting point of 167-169 °C.

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

This fundamental principle provides a qualitative guide to solubility.[5] Solvents are categorized based on their polarity and hydrogen bonding capabilities.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding as both donors and acceptors. Due to the carboxylic acid and amide groups, 2-[(2-Fluorobenzoyl)amino]propanoic acid is expected to have favorable interactions and thus good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate, Acetone): These solvents have dipole moments but lack acidic protons for hydrogen bond donation. They can accept hydrogen bonds from the solute's -COOH and -NH groups. Moderate to good solubility is anticipated, driven by dipole-dipole interactions and hydrogen bonding.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): These solvents primarily interact through weak van der Waals forces. The polar functional groups of the solute are not well-solvated, leading to predicted poor solubility in this class.

cluster_Solute 2-[(2-Fluorobenzoyl)amino]propanoic acid cluster_Solvents Organic Solvent Classes Solute Functional Groups Carboxylic Acid (Polar, H-Bonding) Amide (Polar, H-Bonding) Fluorophenyl (Non-Polar) Protic Polar Protic (e.g., Methanol) Strong H-Bonding Solute:f0->Protic High Solubility (Strong Interaction) Aprotic Polar Aprotic (e.g., Ethyl Acetate) Dipole-Dipole Solute:f1->Aprotic Moderate Solubility (Favorable Interaction) NonPolar Non-Polar (e.g., Hexane) Van der Waals Solute:f2->NonPolar Low Solubility (Weak Interaction)

Figure 1: Predicted solubility based on the "Like Dissolves Like" principle.

Hansen Solubility Parameters (HSP)

A more quantitative approach involves Hansen Solubility Parameters, which deconstruct cohesion energy into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[6][7] A solute is most likely to dissolve in a solvent when their respective Hansen parameters are similar. The distance (Ra) between the solute and solvent in "Hansen space" can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely.[7] Determining the HSP for a new molecule requires experimental testing in a range of characterized solvents.[8]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic (equilibrium) solubility is the isothermal shake-flask method .[9][10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[11]

Mandatory Equipment and Materials
  • Analyte: Pure, solid 2-[(2-Fluorobenzoyl)amino]propanoic acid.

  • Solvents: High-purity (e.g., HPLC grade) organic solvents of interest.[12]

  • Apparatus:

    • Glass vials or flasks with screw caps or glass stoppers.

    • Orbital shaker or rotator with temperature control (e.g., an incubator shaker).[13]

    • Centrifuge for phase separation.

    • Syringe filters (e.g., 0.22 µm PTFE) to remove fine particulates.

    • Analytical balance.

    • Volumetric flasks and pipettes.

  • Quantification System: A validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) is recommended for its specificity and sensitivity.[12][14] Spectrophotometry can also be used if the solute has a unique chromophore and no interfering substances are present.[15][16]

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure equilibrium is reached.

  • Preparation:

    • Add an excess amount of the solid compound to a series of vials (perform each solvent experiment in triplicate). "Excess" means enough solid will remain undissolved at equilibrium.[10]

    • Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause splashing or vortex formation.[13]

    • To validate that equilibrium has been achieved, establish a time course. Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.[13][17]

  • Sample Collection and Phase Separation:

    • At each time point, remove the vials from the shaker and allow them to stand briefly.

    • To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[9]

    • Carefully draw an aliquot of the clear supernatant using a pipette. To avoid precipitation due to temperature changes, this step should be performed quickly.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic particles.

  • Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method (or other quantitative technique) to determine the concentration of the solute.[18]

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Report the final solubility as the average of the triplicate measurements from the time point at which equilibrium was confirmed.

    • Units should be clearly stated (e.g., mg/mL, mol/L).

Figure 2: Experimental workflow for the isothermal shake-flask solubility method.

Data Presentation

Quantitative solubility data should be organized systematically for clear comparison. The following table provides a template for recording experimental results.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) ± SD Solubility (mol/L) ± SD
MethanolPolar Protic25.0Experimental ValueCalculated Value
EthanolPolar Protic25.0Experimental ValueCalculated Value
IsopropanolPolar Protic25.0Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25.0Experimental ValueCalculated Value
Ethyl AcetatePolar Aprotic25.0Experimental ValueCalculated Value
TolueneNon-Polar25.0Experimental ValueCalculated Value
HexaneNon-Polar25.0Experimental ValueCalculated Value

SD: Standard Deviation of triplicate measurements.

Conclusion

Determining the solubility of 2-[(2-Fluorobenzoyl)amino]propanoic acid in organic solvents is a critical step for its effective use in pharmaceutical research and development. While predictive models based on its chemical structure offer valuable initial guidance, rigorous experimental measurement via the isothermal shake-flask method is essential for obtaining accurate and reliable thermodynamic solubility data. The detailed protocol and theoretical framework provided in this guide offer a robust approach for scientists to characterize this compound, enabling informed decisions in process development, purification, and formulation design.

References

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  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. URL: [Link]

  • Adscientis. Hansen Solubility Parameters (HSP). Retrieved from Adscientis, URL: [Link]

  • Zhu, J., Balieu, R., & Wang, H. (2021). The use of solubility parameters and free energy theory for phase behaviour of polymer-modified bitumen: a review. Road Materials and Pavement Design. URL: [Link]

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An In-depth Technical Guide to 2-[(2-Fluorobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

2-[(2-Fluorobenzoyl)amino]propanoic acid, also known by its synonym N-(2-Fluorobenzoyl)alanine, is a synthetically derived N-acylated amino acid. This compound belongs to a class of molecules that are of significant interest in the fields of medicinal chemistry and drug development. Structurally, it integrates a 2-fluorobenzoyl group with an alanine backbone. This combination imparts specific physicochemical properties that make it a valuable building block for creating more complex molecules, including peptide mimics and potential therapeutic agents. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of its identifiers, properties, synthesis, and handling for research professionals.

Compound Identification and Chemical Structure

Accurate identification is paramount for regulatory compliance, procurement, and scientific communication. The primary identifiers for 2-[(2-Fluorobenzoyl)amino]propanoic acid are detailed below.

Table 1: Core Identifiers

Identifier Value
CAS Number 109581-89-1[1][2]
Molecular Formula C₁₀H₁₀FNO₃

| IUPAC Name | 2-[(2-fluorobenzoyl)amino]propanoic acid |

Table 2: Advanced Chemical Descriptors

Identifier Type Value
InChI InChI=1S/C10H10FNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15)
InChIKey UAQVHNZEONHPQG-UHFFFAOYSA-N

| SMILES | CC(C(=O)O)NC(=O)C1=CC=CC=C1F |

The structure features a chiral center at the alpha-carbon of the alanine residue, meaning it can exist as D and L enantiomers. For biological applications, the specific stereoisomer is often critical, with N-(2-Fluorobenzoyl)-L-alanine being the most common form utilized in chiral synthesis.

Caption: 2D structure of 2-[(2-Fluorobenzoyl)amino]propanoic acid.

Physicochemical Properties

Understanding the physicochemical properties is essential for designing experimental conditions, including solvent selection, purification methods, and formulation development.

Table 3: Key Physicochemical Properties

Property Value Source
Molecular Weight 211.18 g/mol Calculated
Appearance White to off-white solid/powder General observation
Melting Point Data not consistently available; varies by purity and isomeric form. N/A
Solubility Generally soluble in organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. General chemical knowledge

| pKa | The carboxylic acid proton is expected to have a pKa around 2-3, similar to other N-acylated amino acids.[3] | Estimated from similar structures[3] |

Synthesis and Manufacturing

The primary and most efficient method for synthesizing 2-[(2-Fluorobenzoyl)amino]propanoic acid is through the acylation of alanine. This is a standard amide bond formation reaction.

Causality in Synthesis: The choice of reagents is critical for achieving high yield and purity. The Schotten-Baumann reaction is a classic and robust method for this transformation. It involves an acid chloride (2-fluorobenzoyl chloride) reacting with an amino acid (Alanine) under basic conditions. The base (e.g., NaOH) serves two purposes: it deprotonates the amino group of alanine, making it a more potent nucleophile, and it neutralizes the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Caption: General workflow for the synthesis of the target compound.

Exemplary Laboratory Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

  • Dissolution: Dissolve L-Alanine (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq) with stirring in an ice bath.[4]

  • Acylation: Slowly add 2-Fluorobenzoyl chloride (1.1 eq) dropwise to the cold, stirring solution. Ensure the temperature remains below 5°C. The slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.

  • Reaction: Allow the mixture to stir in the ice bath for one hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Workup & Precipitation: After the reaction is complete, cool the mixture in an ice bath again and acidify to a pH of ~2 by slowly adding concentrated HCl. This protonates the carboxylate, causing the product to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water to remove inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the pure compound.

  • Validation: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point analysis.

Applications in Research and Development

2-[(2-Fluorobenzoyl)amino]propanoic acid is primarily used as a specialized building block in organic synthesis.

  • Peptidomimetic and Peptide Synthesis: It can be incorporated into peptide chains to introduce a non-natural amino acid residue. The 2-fluorobenzoyl group can influence the conformational properties of the peptide and enhance its resistance to enzymatic degradation.

  • Fragment-Based Drug Discovery (FBDD): As a well-defined chemical fragment, it can be used in screening libraries to identify initial low-affinity binders to biological targets. The fluorine atom serves as a useful probe for NMR-based screening methods.

  • Precursor for Heterocyclic Synthesis: The carboxylic acid and amide functionalities can be further manipulated to construct various heterocyclic ring systems, which are common scaffolds in many pharmaceuticals.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. While this compound has not been extensively tested for toxicity, standard laboratory precautions for handling fine chemicals should be observed.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[6]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

The following diagram outlines the logical flow for safe handling and response.

safety_workflow cluster_prep Preparation cluster_handling Handling cluster_response Exposure Response Assess Assess Hazards (Review SDS) PPE Don Appropriate PPE (Goggles, Gloves, Coat) Assess->PPE Vent Work in Fume Hood PPE->Vent Weigh Weigh Compound Vent->Weigh Transfer Transfer to Reaction Weigh->Transfer Spill Spill Transfer->Spill Inhale Inhalation Transfer->Inhale Contact Skin/Eye Contact Transfer->Contact Contain & Clean Up Contain & Clean Up Spill->Contain & Clean Up Move to Fresh Air Move to Fresh Air Inhale->Move to Fresh Air Flush with Water Flush with Water Contact->Flush with Water Seek Medical Attention Seek Medical Attention Move to Fresh Air->Seek Medical Attention Flush with Water->Seek Medical Attention

Caption: A logical workflow for the safe handling of chemical reagents.

Conclusion

2-[(2-Fluorobenzoyl)amino]propanoic acid is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the unique properties imparted by the fluorinated aromatic ring, makes it a valuable tool for researchers. Adherence to proper identification, handling, and experimental protocols is essential for its effective and safe utilization in the laboratory.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Fluorobenzoyl)alanine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of N-(2-fluorobenzoyl)alanine, a valuable intermediate in pharmaceutical and agrochemical research.[1] The protocol details a robust and efficient method for the coupling of 2-fluorobenzoyl chloride with alanine, leveraging the principles of the Schotten-Baumann reaction.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety protocols to ensure successful and safe execution.

Introduction

N-acyl-alpha-amino acids (NAAAs) are a significant class of molecules with diverse biological activities.[4][5] The synthesis of N-(2-fluorobenzoyl)alanine involves the formation of an amide bond between the amino group of alanine and the acyl chloride functionality of 2-fluorobenzoyl chloride. The incorporation of a fluorine atom can significantly alter the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, bioavailability, and binding affinity to biological targets.[1] The Schotten-Baumann reaction, a well-established method for acylating amines and alcohols, provides a reliable pathway for this transformation.[3][6][7] This reaction is typically performed in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[2][7]

Reaction Mechanism and Rationale

The coupling of 2-fluorobenzoyl chloride with alanine proceeds via a nucleophilic acyl substitution mechanism, characteristic of the Schotten-Baumann reaction.[3][6]

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated alanine (alaninate) acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.

  • Proton Transfer: A final proton transfer step yields the neutral N-(2-fluorobenzoyl)alanine product.

The presence of a base is crucial to deprotonate the amino group of alanine, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction, which would otherwise protonate the unreacted amine and halt the reaction.[2]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
L-AlanineC₃H₇NO₂89.0956-41-7≥98%Sigma-Aldrich
2-Fluorobenzoyl chlorideC₇H₄ClFO158.56393-52-2≥98%TCI[8]
Sodium Hydroxide (NaOH)NaOH40.001310-73-2≥97%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%Acros Organics
Hydrochloric Acid (HCl)HCl36.467647-01-02 M solutionVWR
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6ACS GradeJ.T.Baker
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9≥97%EMD Millipore
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Workflow Diagram

Caption: Workflow for the synthesis of N-(2-Fluorobenzoyl)alanine.

Step-by-Step Procedure
  • Dissolution of Alanine: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-alanine (1.0 eq, e.g., 5.0 g, 56.1 mmol) in a 1 M aqueous solution of sodium hydroxide (2.2 eq, e.g., 123.4 mL). Stir until all the solid has dissolved. This step deprotonates the carboxylic acid and prepares the amino group for reaction.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with gentle stirring. Maintaining a low temperature is crucial to control the exothermic reaction and minimize side product formation.

  • Addition of Acyl Chloride: Slowly add 2-fluorobenzoyl chloride (1.05 eq, e.g., 7.4 mL, 58.9 mmol) dropwise to the cold, stirred solution over a period of 30-45 minutes.[8] Ensure the temperature of the reaction mixture does not exceed 10 °C during the addition. A slight excess of the acyl chloride ensures complete consumption of the starting amino acid.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted 2-fluorobenzoyl chloride and other organic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid while cooling in an ice bath. The product will precipitate as a white solid.

  • Extraction:

    • Extract the acidified aqueous layer with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts.

  • Drying and Evaporation:

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude N-(2-fluorobenzoyl)alanine can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid.

Characterization and Analytical Methods

The identity and purity of the synthesized N-(2-fluorobenzoyl)alanine can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[9]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H bonds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[10]

Safety Precautions

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents.[11][12]

Handling of Reagents:

  • 2-Fluorobenzoyl chloride: This compound is corrosive and a lachrymator.[12][13] It reacts violently with water and alcohols.[13][14] Handle it in a well-ventilated fume hood.[11][15] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[11][15]

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and should be handled with care.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Extend the reaction time or slightly increase the excess of 2-fluorobenzoyl chloride.
Loss of product during work-up.Ensure complete extraction from the aqueous phase. Perform extractions with ethyl acetate until no more product is recovered.
Impure Product Presence of unreacted starting materials.Optimize the stoichiometry of the reactants. Ensure efficient washing during the work-up.
Formation of side products.Maintain a low reaction temperature during the addition of the acyl chloride.

Reaction Mechanism Diagram

Caption: Mechanism of N-(2-Fluorobenzoyl)alanine synthesis.

References

  • Vertex AI Search. (n.d.).
  • ChemicalBook. (2026, January 17).
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Thermo Fisher Scientific. (2025, December 19).
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  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction.
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  • Fisher Scientific. (2011, June 13).
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  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Fluorobenzoyl Chloride | 393-52-2.
  • PubChem. (n.d.). 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808.
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  • İstanbul Ticaret Üniversitesi. (2023, October 20).
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  • BenchChem. (n.d.). A Comprehensive Review of N-Acyl-Alpha-Amino Acids: Synthesis, Biological Activity, and Therapeutic Potential.
  • Pharmaceutical Synthesis Blog. (2026, January 24). Innovating with 2-Fluorobenzoyl Chloride in Pharmaceutical Synthesis.
  • PMC. (2019, December 3). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • ResearchGate. (2017, October 20). What is best condition for benzolation of primary aromatic amines in presence of secondary amine?.
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  • PubMed. (n.d.). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[(2-Fluorobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[(2-Fluorobenzoyl)amino]propanoic acid, also known as N-(2-Fluorobenzoyl)-L-alanine (or its D-enantiomer). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the ultimate goal of improving reaction yield and product purity. We will delve into the underlying chemical principles to provide actionable troubleshooting advice and present optimized protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 2-[(2-Fluorobenzoyl)amino]propanoic acid?

A1: The most prevalent and industrially scalable method is the Schotten-Baumann reaction . This involves the N-acylation of alanine with 2-fluorobenzoyl chloride in a biphasic system using an aqueous base like sodium hydroxide.[1][2] An alternative route, common in peptide chemistry, utilizes modern peptide coupling reagents such as HATU or HBTU in an organic solvent.[3][4] While often providing high yields, this second approach can be more expensive due to the cost of the coupling reagents.

Q2: Why is the choice of base critical in the Schotten-Baumann synthesis?

A2: The base plays two crucial roles. First, it deprotonates the amino group of alanine, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the 2-fluorobenzoyl chloride. Second, it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1][5] Failure to neutralize the HCl would lead to the protonation of the unreacted alanine, forming a non-nucleophilic ammonium salt and thereby halting the reaction and reducing the yield.[5]

Q3: Can I use a different acylating agent instead of 2-fluorobenzoyl chloride?

A3: Yes, while 2-fluorobenzoyl chloride is highly reactive and commonly used, other activated forms of 2-fluorobenzoic acid can be employed, especially in peptide coupling protocols. These include active esters (e.g., NHS esters) or the in-situ activation of the carboxylic acid using coupling reagents.[6][7] However, for the Schotten-Baumann reaction, the acid chloride is the standard and most efficient acylating agent.[2]

Q4: My yield is consistently low. What are the primary factors I should investigate?

A4: Low yields can stem from several factors. The most common culprits are:

  • Inadequate pH control: The pH of the reaction medium must remain basic to ensure the amine is deprotonated and the HCl byproduct is neutralized.

  • Hydrolysis of the acyl chloride: 2-Fluorobenzoyl chloride can react with water (hydrolyze) back to 2-fluorobenzoic acid. This is a competitive side reaction that can be minimized by controlling the temperature and the rate of addition of the acyl chloride.

  • Poor mixing in the biphasic system: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction.

  • Suboptimal temperature: The reaction is typically run at low temperatures (0-5 °C) to control the exothermic reaction and minimize hydrolysis of the acyl chloride.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incorrect pH: The reaction mixture is not sufficiently basic. 2. Degraded 2-Fluorobenzoyl Chloride: The acyl chloride may have hydrolyzed due to improper storage. 3. Poor Reagent Quality: Alanine or other reagents may be of low purity.1. Monitor the pH throughout the reaction and ensure it remains above 9. Add base as needed. 2. Use freshly opened or distilled 2-fluorobenzoyl chloride. Store it under anhydrous conditions. 3. Verify the purity of all starting materials.
Significant Amount of 2-Fluorobenzoic Acid in Product Hydrolysis of Acyl Chloride: The 2-fluorobenzoyl chloride is reacting with water instead of the alanine. This is exacerbated by high temperatures or slow reaction rates.1. Maintain a low reaction temperature (0-5 °C). 2. Add the 2-fluorobenzoyl chloride slowly to the vigorously stirred reaction mixture. 3. Ensure the concentration of alanine is sufficient.
Product is an Oil and Does Not Solidify 1. Presence of Impurities: Residual solvent or byproducts can inhibit crystallization. 2. Incorrect pH during Workup: The product may not precipitate if the pH is not acidic enough during the workup.1. Perform an additional wash of the organic layer during extraction. Consider purification by column chromatography if recrystallization fails. 2. Ensure the aqueous phase is acidified to a pH of 1-2 to fully protonate the carboxylic acid and induce precipitation.[8]
Difficulty in Separating Aqueous and Organic Layers Emulsion Formation: Vigorous stirring, while necessary, can sometimes lead to the formation of a stable emulsion.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. If the emulsion persists, filter the mixture through a pad of Celite.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis.

troubleshooting_workflow start Low Yield or Purity Issue check_ph Verify Reaction pH (Should be >9) start->check_ph ph_ok pH OK check_ph->ph_ok check_reagents Assess Reagent Quality (Fresh Acyl Chloride?) reagents_ok Reagents OK check_reagents->reagents_ok check_temp Review Reaction Temperature (Was it kept at 0-5°C?) temp_ok Temp OK check_temp->temp_ok check_workup Examine Workup Procedure (Acidification pH, Extraction) workup_ok Workup OK check_workup->workup_ok ph_ok->check_reagents Yes adjust_ph Action: Adjust pH with Base ph_ok->adjust_ph No reagents_ok->check_temp Yes replace_reagents Action: Use Fresh Reagents reagents_ok->replace_reagents No temp_ok->check_workup Yes optimize_temp Action: Improve Temperature Control temp_ok->optimize_temp No refine_workup Action: Optimize Acidification & Washing workup_ok->refine_workup No end_good Problem Resolved workup_ok->end_good Yes adjust_ph->end_good replace_reagents->end_good optimize_temp->end_good refine_workup->end_good

Caption: A flowchart for troubleshooting the synthesis of 2-[(2-Fluorobenzoyl)amino]propanoic acid.

Optimized Experimental Protocol: Schotten-Baumann Method

This protocol is designed to maximize yield and purity for the synthesis of 2-[(2-Fluorobenzoyl)amino]propanoic acid (assuming L-alanine as the starting material).

Reaction Mechanism Overview

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated amino group of alanine acts as a nucleophile, attacking the carbonyl carbon of 2-fluorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate eliminates the chloride ion, forming the desired amide bond.

reaction_mechanism cluster_0 Step 1: Deprotonation of Alanine cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination & Product Formation Alanine Alanine (H₂N-CH(CH₃)-COOH) DeprotonatedAlanine Deprotonated Alanine (H₂N-CH(CH₃)-COO⁻) Alanine->DeprotonatedAlanine + Base AcylChloride 2-Fluorobenzoyl Chloride Base OH⁻ Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral Nucleophilic Attack Tetrahedral2 Tetrahedral Intermediate DeprotonatedAlanine2 Deprotonated Alanine Product 2-[(2-Fluorobenzoyl)amino]propanoate Chloride Cl⁻

Caption: Simplified mechanism for the Schotten-Baumann N-acylation of alanine.

Step-by-Step Protocol
  • Dissolution: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve L-alanine (1.0 eq) in a 2 M sodium hydroxide (NaOH) solution (2.5 eq).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Vigorous stirring is essential.

  • Reagent Addition: Slowly and simultaneously add 2-fluorobenzoyl chloride (1.1 eq) and a 2 M NaOH solution (1.1 eq) dropwise from separate dropping funnels. Maintain the internal temperature below 5 °C throughout the addition. The rate of addition should be such that the pH of the mixture remains above 9.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Aqueous Workup:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x volume of reaction) to remove any unreacted 2-fluorobenzoyl chloride and other non-polar impurities. Discard the organic layer.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of 2 N HCl. A white precipitate of the product should form.

  • Extraction:

    • Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of reaction).

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic phase with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure 2-[(2-Fluorobenzoyl)amino]propanoic acid.[8]

References

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  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • BYJU'S. (2019). Schotten Baumann Reaction.
  • Name Reactions in Organic Synthesis. (n.d.). Schotten-Baumann Reaction.
  • Flitsch, S. L., et al. (2021). Selective N-terminal modification of peptides and proteins using acyl phosphates.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Garrabou, X., et al. (2022). Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis.
  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(i), 12-35.
  • BenchChem. (2025). An In-depth Technical Guide to N-Carbobenzyloxy-Alanine (Cbz-Alanine).
  • ChemicalBook. (n.d.). N-Cbz-D-Alanine synthesis.
  • NIST. (n.d.). l-Alanine, N-(2-fluorobenzoyl)-, methyl ester. NIST WebBook.
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  • Al-Zahrani, F. M., et al. (2021). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 26(21), 6487.
  • Mahboub, R., et al. (n.d.). SYNTHESIS OF SOME (S)
  • PubChem. (n.d.). Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)
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  • Soujanya, C. H., & Madhavi, K. (2022). Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. Research Journal of Pharmacy and Technology, 15(1), 1-7.
  • Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Al-Soud, Y. A., et al. (2013). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 18(11), 13656-13674.
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Technical Support Center: Purification of Fluorinated Alanine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of fluorinated alanine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during the synthesis and purification of these unique molecules. The introduction of fluorine can dramatically alter the physicochemical properties of alanine, leading to unexpected behaviors in chromatography, crystallization, and handling. This resource aims to provide both foundational understanding and actionable protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the properties and purification of fluorinated alanine derivatives.

Q1: Why is my fluorinated alanine derivative behaving so differently from its non-fluorinated counterpart in reverse-phase HPLC?

A1: This is a common observation and is attributed to the unique property of "fluorophilicity." Highly fluorinated compounds can exhibit reduced retention on traditional C8 or C18 columns when using standard hydrocarbon-based mobile phases (like acetonitrile or methanol).[1] The fluorinated portion of the molecule can be "repuled" by the hydrocarbon stationary phase. Conversely, using a fluorinated stationary phase can significantly increase the retention of your compound with a hydrocarbon eluent.[1]

Q2: I'm observing racemization of my fluorinated alanine derivative during my synthesis/purification. What could be the cause?

A2: Fluorinated amino acids, especially those with strong electron-withdrawing groups near the chiral center, can be prone to racemization.[2] This is often exacerbated by the use of certain protecting groups (like Fmoc) and strong bases or acids during deprotection or workup. The activation step in peptide coupling is a particularly critical point where racemization can occur.[2] Choosing milder coupling reagents and additives, and carefully controlling pH can help mitigate this issue.[3][4]

Q3: Is the Carbon-Fluorine bond stable during typical purification procedures?

A3: The C-F bond is the strongest single bond in organic chemistry and is generally very stable under a wide range of conditions, including those used for chromatography and crystallization.[5] It is resistant to many common acidic and basic conditions. However, the stability of the entire molecule can be influenced by the fluorine substitution pattern. For instance, metabolism of some fluorinated compounds can lead to defluorination, suggesting that certain enzymatic or harsh chemical conditions could potentially compromise the C-F bond.[6]

Q4: How does fluorination affect the pKa of the amino and carboxylic acid groups?

A4: Fluorination has a significant electron-withdrawing inductive effect, which can substantially lower the pKa of nearby acidic and basic functional groups.[7][8][9][10] For a fluorinated alanine, you can expect the carboxylic acid to become more acidic (lower pKa) and the amine to become less basic (lower pKa of the conjugate acid). This change in ionization state is crucial to consider when developing purification methods like ion-exchange chromatography or when choosing buffer systems for other chromatographic techniques.

Q5: What are the key safety precautions when working with fluorinating reagents and the resulting fluorinated compounds?

A5: Fluorinating reagents, especially electrophilic ones like Selectfluor™, can be highly reactive and require careful handling in a well-ventilated fume hood.[11][12] It's crucial to consult the Safety Data Sheet (SDS) for each specific reagent. While the final fluorinated alanine derivatives are generally stable, perfluorinated compounds can be persistent in the environment.[12] Always handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, and dispose of waste according to your institution's guidelines.[13]

Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during the purification of fluorinated alanine derivatives.

Chromatography Challenges

Scenario: You've performed a fluorination reaction that created a new stereocenter, and now you have a mixture of diastereomers that are difficult to separate by standard silica gel chromatography.

Causality: Diastereomers of fluorinated alanines can have very similar polarities, making them challenging to resolve on silica. The presence of the polar amino acid backbone combined with the unique electronic nature of the fluorinated moiety can lead to peak tailing and poor resolution.

Solutions:

  • Optimize Normal-Phase Chromatography:

    • Solvent System Modification: If your compounds are polar and streak on silica, consider adding a small amount of a basic or acidic modifier to your eluent. For basic compounds, a stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective.[13]

    • Alternative Stationary Phases: If silica gel fails, consider alumina or amino-functionalized silica, which can offer different selectivity for polar and basic compounds.[14]

  • Preparative Supercritical Fluid Chromatography (SFC):

    • Why it Works: SFC is an excellent technique for chiral and diastereomeric separations.[][16][17] It often provides better resolution and is faster than preparative HPLC. The use of supercritical CO2 as the main mobile phase component allows for rapid solvent removal post-purification.

    • Starting Point Protocol:

      • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, IC).[18]

      • Mobile Phase: A gradient of CO2 and a polar co-solvent, typically methanol or ethanol.

      • Screening: Start with a broad gradient (e.g., 5% to 40% co-solvent over 10 minutes) to find the optimal separation window.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Chiral Stationary Phases (CSPs): For enantiomeric or diastereomeric separations, CSPs are essential. Macrocyclic glycopeptide-based CSPs, like those with teicoplanin, are particularly effective for underivatized amino acids.[12]

    • Derivatization: If separating underivatized amino acids is difficult, derivatization of the amine (e.g., with Marfey's reagent) can create diastereomers with greater separation potential on a standard C18 column.[19]

Table 1: Comparison of Preparative Chromatography Techniques for Diastereomer Separation

FeaturePreparative Normal-Phase LCPreparative SFCPreparative HPLC
Stationary Phase Silica, Alumina, AminoChiral Stationary PhasesChiral or Reverse-Phase (C18)
Mobile Phase Non-polar organic solventsSupercritical CO2 + polar co-solventAqueous buffers + organic modifier
Resolution ModerateHigh to ExcellentHigh
Speed Slow to ModerateFastModerate
Solvent Usage HighLowHigh
Post-run Workup Solvent evaporationSimple solvent evaporationLyophilization or evaporation
Best For Achiral polar compoundsChiral and diastereomeric separationsWide range of polarities, chiral separations

Workflow for Diastereomer Separation

start Diastereomeric Mixture tlc_check TLC on Silica Gel (various solvent systems) start->tlc_check separation_on_tlc Good Separation? tlc_check->separation_on_tlc prep_silica Preparative Silica Gel Chromatography separation_on_tlc->prep_silica Yes sfc_hplc Consider Prep SFC or HPLC separation_on_tlc->sfc_hplc No pure_diastereomers Isolated Diastereomers prep_silica->pure_diastereomers sfc Preparative SFC (Chiral Column) sfc_hplc->sfc hplc Preparative HPLC (Chiral Column) sfc_hplc->hplc sfc->pure_diastereomers hplc->pure_diastereomers

Caption: Decision workflow for separating diastereomers.

Scenario: Your fluorinated alanine derivative has a similar retention time to a non-fluorinated impurity in your standard reverse-phase HPLC method.

Causality: The polarity of your fluorinated product might be unexpectedly close to that of a non-fluorinated impurity. This can happen if the introduction of fluorine has a complex effect on the molecule's overall polarity and its interaction with the stationary phase.

Solutions:

  • Fluorous Solid-Phase Extraction (F-SPE):

    • Why it Works: This technique is specifically designed to separate highly fluorinated compounds from non-fluorinated ones.[2][11][20][21] You can either retain your fluorinated product on a fluorous silica cartridge while non-fluorinated impurities pass through, or vice-versa if you use a "reverse F-SPE" approach with standard silica.[20]

    • Protocol Outline (Normal F-SPE):

      • Load your crude reaction mixture (dissolved in a suitable solvent) onto a pre-conditioned fluorous silica gel cartridge.

      • Wash the cartridge with a fluorophobic solvent (e.g., methanol/water) to elute the non-fluorinated impurities.

      • Elute your desired fluorinated compound with a fluorophilic solvent (e.g., a perfluorinated solvent or a highly fluorinated alcohol).

  • Switching HPLC Column and Mobile Phase:

    • Exploit Fluorophilicity: As mentioned in the FAQs, leverage the unique properties of your fluorinated compound.

      • If using a standard C18 column, try a mobile phase with a fluorinated alcohol like trifluoroethanol.[1]

      • Alternatively, switch to a fluorinated stationary phase (e.g., a perfluorooctyl column) with a standard acetonitrile/water or methanol/water mobile phase.[1][22] This will likely result in a significant change in selectivity.

Crystallization Difficulties

Scenario: After removing the solvent or upon cooling, your product separates as an oil or a fine powder instead of well-defined crystals.

Causality: Fluorination can alter intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for forming a crystal lattice.[23] The zwitterionic nature of free amino acids adds another layer of complexity. The rate of cooling might also be too rapid, preventing orderly crystal growth.[7]

Solutions:

  • Solvent System Optimization:

    • Single Solvent: If a single solvent isn't working, try a solvent pair. Dissolve your compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it becomes clear again and allow it to cool slowly.

    • Hydrogen Bonding: Consider the role of the solvent in hydrogen bonding. Protic solvents may compete for hydrogen bonding sites on your molecule, while aprotic solvents may promote the intermolecular hydrogen bonds needed for crystallization.

    • Zwitterion Stabilization: For zwitterionic amino acids, solvents like DMSO can influence which conformation is most stable, which in turn affects crystallization.[24] Experimenting with small amounts of co-solvents can be beneficial.

  • Control the Rate of Supersaturation:

    • Slow Cooling: If your compound crashes out of solution too quickly, try insulating the flask to slow down the cooling process.[7] Placing the flask in a warm water bath that is allowed to cool to room temperature overnight can be effective.

    • Vapor Diffusion: This is an excellent method for growing high-quality crystals from a small amount of material. Dissolve your compound in a small vial with a good solvent. Place this vial inside a larger, sealed container with a more volatile "poor" solvent. The slow diffusion of the poor solvent's vapor into the good solvent will gradually induce crystallization.[25]

  • Induce Nucleation:

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.[7]

    • Seeding: If you have a few small crystals, add one or two to a supersaturated solution to initiate crystal growth.

Crystallization Troubleshooting Workflow

start Concentrated Solution of Fluorinated Alanine Derivative cool_solution Cool Solution Slowly start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form success Collect Crystals crystals_form->success Yes no_crystals No Crystals / Oil Out crystals_form->no_crystals No troubleshoot Troubleshooting Steps no_crystals->troubleshoot scratch Scratch Flask troubleshoot->scratch seed Add Seed Crystal troubleshoot->seed solvent_pair Try Solvent Pair troubleshoot->solvent_pair vapor_diffusion Vapor Diffusion troubleshoot->vapor_diffusion scratch->cool_solution seed->cool_solution solvent_pair->cool_solution vapor_diffusion->success

Caption: A workflow for troubleshooting crystallization.

Purity Assessment

Scenario: The proton NMR spectrum of your purified compound is complex, with overlapping signals, making it difficult to confirm purity and identify minor impurities.

Causality: The introduction of fluorine causes C-H and H-H coupling constants to change, and the signals can be complex. Overlapping signals from residual solvents or minor impurities can further complicate the spectrum.

Solution: Utilize ¹⁹F NMR Spectroscopy

  • Why it Works: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds.[22][26][27][28][29] It has a wide chemical shift range, which means that even structurally similar fluorine atoms often have well-resolved signals. This makes it excellent for:

    • Purity Assessment: The presence of unexpected signals in the ¹⁹F NMR spectrum is a clear indication of fluorinated impurities.

    • Identifying Diastereomers: Diastereomers will often have distinct signals in the ¹⁹F NMR spectrum, allowing for the determination of diastereomeric ratios.

    • Structural Confirmation: The chemical shift and coupling patterns in the ¹⁹F NMR spectrum provide valuable information about the electronic environment of the fluorine atom, helping to confirm the structure of your product.

Protocol for Quantitative ¹⁹F NMR (qNMR):

  • Prepare the Sample: Accurately weigh your purified fluorinated alanine derivative and a stable, fluorinated internal standard (with a known purity and a signal that does not overlap with your compound's signals) into an NMR tube.

  • Choose a Suitable Solvent: Use a deuterated solvent that dissolves both your sample and the internal standard.

  • Acquire the Spectrum: Ensure that the spectral width is large enough to encompass all fluorine signals. Use a sufficient relaxation delay to allow for complete relaxation of all fluorine nuclei for accurate integration.

  • Process and Analyze: Integrate the signals corresponding to your compound and the internal standard. The purity of your compound can be calculated based on the molar amounts and the integral values.

References

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Figshare. [Link]

  • Synthetic Studies of 3-(3-Fluorooxindol-3-yl)-l-alanine. PMC. [Link]

  • Cocrystallization of 5-fluorouracil and l-phenylalanine: the first zwitterionic cocrystal of 5-fluorouracil with amino acid exhibiting perfect in vitro/vivo pharmaceutical properties. CrystEngComm (RSC Publishing). [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. ResearchGate. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. [Link]

  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. PMC. [Link]

  • How to separate amino acid enantiomers? ResearchGate. [Link]

  • Cutting Edge NMR: New Tools for Analyzing Mixtures of Fluorinated Species. University of Manchester Research Explorer. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. [Link]

  • Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC. [Link]

  • Solving the enigma of weak fluorine contacts in the solid state: A periodic DFT study of fluorinated organic crystals. ResearchGate. [Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Guide for crystallization. University of Rennes. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]

  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. [Link]

  • Case studies of fluorine in drug discovery | Request PDF. ResearchGate. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • (PDF) Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. ResearchGate. [Link]

  • A General Radical Fluorination Platform for Organofluorine Synthesis. ChemRxiv. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

  • Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. ACS Publications. [Link]

  • Preparative Purification of Aroma Components Using a Supercritical Fluid chromatograph. Shimadzu. [Link]

  • Method for crystallization of amino acids.
  • Degradation of selected perfluoroalkyl substances (PFAS) using AlF3 in water. Science of The Total Environment. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. MDPI. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Computational Studies of Enzymes for C−F Bond Degradation and Functionalization. ChemCatChem. [Link]

  • Optimization. Hampton Research. [Link]

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Technical Support Center: Thermal Stability of 2-[(2-Fluorobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

Welcome to the Advanced Technical Support Center. You are likely here because you have observed unexpected behavior in 2-[(2-Fluorobenzoyl)amino]propanoic acid —specifically, a loss of optical purity (enantiomeric excess) or the appearance of cleavage products after heating or prolonged storage.

While the amide bond is generally stable, the specific substitution pattern of this molecule—an electron-withdrawing ortho-fluorine atom coupled with a chiral


-carbon—creates a unique vulnerability to thermal stress. This guide dissects the two primary failure modes: Racemization via Azlactone Formation  and Hydrolytic Cleavage .

Part 1: The Silent Killer – Racemization (Loss of Chirality)[1]

User Query:

"I recrystallized my product at 80°C to improve chemical purity. The NMR looks perfect, but my chiral HPLC shows the enantiomeric excess (ee%) dropped from 99% to 84%. What happened?"

Technical Diagnosis:

You have triggered thermal racemization via the azlactone pathway . This is the most critical stability issue for N-acyl amino acids. Unlike hydrolysis, this degradation does not change the molecular weight or standard NMR spectrum; it only scrambles the 3D stereochemistry.

The Mechanism: Azlactone Cyclization

Upon heating, particularly in the presence of even trace acid or dehydrating conditions, the amide carbonyl oxygen attacks the carboxylic acid carbonyl. This cyclizes the molecule into a 5-membered ring known as an oxazolone (or azlactone).

  • Cyclization: The molecule forms 2-(2-fluorophenyl)-4-methyl-oxazol-5(4H)-one.

  • Acidity Increase: The

    
    -proton on the oxazolone ring is significantly more acidic (
    
    
    
    ) than in the open-chain amide (
    
    
    ).
  • Tautomerization: Weak bases (or even the solvent) can remove this proton, forming a planar, achiral enolate.

  • Reprotonation: When the proton returns, it can attack from either face, resulting in a racemic mixture (D/L mix).

  • Re-opening: The ring opens back up to the amino acid form, now racemized.

The "Ortho-Fluorine" Effect: The fluorine atom at the ortho position of the benzoyl ring exacerbates this. Its electron-withdrawing nature makes the amide carbonyl carbon more electrophilic, potentially lowering the energy barrier for the initial cyclization step compared to a non-fluorinated benzoyl group.

Visualizing the Pathway

Azlactone_Racemization Figure 1: Mechanism of Thermal Racemization via Azlactone Intermediate Start L-Isomer (Active) TS Transition State (Cyclization) Start->TS Heat / -H2O Azlactone Azlactone (Oxazolone) Intermediate TS->Azlactone Ring Closure Enolate Planar Enolate (Achiral) Azlactone->Enolate -H+ (Base/Heat) Racemate Racemic Mixture (L + D Isomers) Azlactone->Racemate +H2O (Hydrolysis) Enolate->Azlactone +H+ (Random Face)

Troubleshooting & Prevention
VariableRecommendationScientific Rationale
Temperature Keep

during processing.
Exponential rate increase of azlactone formation >50°C.
pH Control Maintain pH 4.0 – 6.0.Avoid basic conditions (promotes deprotonation) and strong acids (catalyzes cyclization).
Solvents Avoid acetic anhydride or carboxylic acids.These reagents actively promote azlactone formation (Bergmann-Zervas mechanism).
Drying Vacuum dry at low temp (<30°C).Prolonged heat in solid state can still induce slow racemization if residual solvent is present.

Part 2: Hydrolytic Degradation (Chemical Purity)

User Query:

"I see two new impurity peaks in my reverse-phase HPLC after storing the solution for 48 hours. One elutes very early, the other later than the main peak."

Technical Diagnosis:

You are observing amide bond hydrolysis . While the benzoyl amide is robust, the presence of the electron-withdrawing fluorine makes the carbonyl carbon more susceptible to nucleophilic attack by water (hydrolysis), especially if the solution is not pH neutral.

The Degradation Products

The cleavage yields two distinct fragments:

  • 2-Fluorobenzoic acid: (Likely the late-eluting peak due to aromaticity, depending on pH).

  • Alanine: (The early-eluting peak, highly polar).

Kinetics & Stability Data

Based on comparative data for fluorobenzamides:

  • Activation Energy (

    
    ):  Hydrolysis typically requires significant energy (
    
    
    
    ).
  • Half-life (

    
    ):  At 25°C (neutral pH), the molecule is stable for weeks. At 80°C (pH < 3 or > 9), 
    
    
    
    can drop to hours.

Part 3: Validated Experimental Protocols

To confirm these issues in your lab, use the following self-validating workflows.

Protocol A: Chiral HPLC Method (Racemization Detection)

Standard C18 columns cannot distinguish the D- and L- enantiomers. You must use a chiral stationary phase.

  • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1). TFA ensures the carboxylic acid remains protonated for sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the benzoyl chromophore).

  • Success Criteria: Baseline separation of L-isomer (RT ~8 min) and D-isomer (RT ~12 min). Note: RT varies by specific column.

Protocol B: Forced Degradation Stress Test

Use this to establish the stability window for your specific formulation.

Stress ConditionProcedureExpected Outcome
Thermal (Solid) Heat neat powder at 80°C for 24h.Check for ee% drop (Racemization).
Acid Hydrolysis 0.1 N HCl at 60°C for 4h.Appearance of 2-fluorobenzoic acid (Hydrolysis).
Base Hydrolysis 0.1 N NaOH at RT for 4h.Rapid Racemization + Hydrolysis.[1]
Oxidative 3%

at RT for 24h.
Generally stable (Amides are oxidation resistant).

References

  • Beeson, T. D., et al. "Enantioselective synthesis of N-benzoyl amino acids." Journal of the American Chemical Society, 2018.
  • Goodman, M., & Glaser, A. "Reactions of oxazol-5(4H)-ones."[2] Journal of Organic Chemistry, 1970. (The definitive mechanism for azlactone-mediated racemization).

  • Takeda, K., et al. "Hydrolysis kinetics of 2,6-difluorobenzamide in high temperature liquid water." ResearchGate, 2015.[3] (Provides kinetic parallels for fluorinated benzamide hydrolysis).

  • Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.
  • MDPI Molecules. "N-Acetyl-l-phenylalanine Racemization during TBTU Amidation." Molecules, 2023.[4] (Recent study confirming the azlactone pathway in similar N-acyl amino acids).

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Validation & Comparative

A Senior Application Scientist's Guide to Selecting and Verifying Reference Standards for the Analysis of (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Reference Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical data are paramount. This is particularly true for the quantification of drug metabolites, which plays a crucial role in pharmacokinetic, toxicological, and clinical studies. (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid, a significant metabolite of the anti-Parkinson's drug Safinamide, is a key analyte in this regard.[1] The integrity of any analytical method for this compound is fundamentally dependent on the quality of the reference standard used for calibration and identification.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically evaluate and compare reference standards for (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid. We will move beyond a simple checklist of specifications and delve into the practical, hands-on verification methods that ensure the chosen standard is fit for its intended purpose. The protocols and insights provided herein are designed to be self-validating, reflecting a rigorous, science-first approach to analytical standard qualification.

The Reference Standard Landscape: More Than Just a Certificate

Commercially available reference standards for (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid typically fall into two main categories: primary and secondary standards.

  • Primary Standards (e.g., from Pharmacopeias): These are of the highest purity and are extensively characterized. They are often accompanied by a detailed certificate of analysis (CoA) from a national or international pharmacopeial body. Their primary use is for the calibration of secondary standards.

  • Secondary Standards (from Commercial Suppliers): These are standards that have been calibrated against a primary standard. They are more commonly used for routine analysis. The quality and documentation of secondary standards can vary significantly between suppliers.

The choice of which standard to use depends on the application. For pivotal studies and the qualification of in-house secondary standards, a primary standard is indispensable. For routine testing, a well-characterized secondary standard from a reputable supplier is often sufficient and more cost-effective. This guide will focus on the comparative analysis of a hypothetical primary standard (Supplier A) and a secondary standard (Supplier B).

Workflow for Comparative Analysis of Reference Standards

The following workflow provides a systematic approach to comparing and verifying the quality of different reference standards for (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid.

Reference_Standard_Comparison_Workflow cluster_0 Initial Assessment cluster_1 Analytical Characterization cluster_2 Data Analysis & Decision Start Receive Reference Standards (Supplier A vs. Supplier B) Doc_Review Documentation Review (CoA, MSDS) Start->Doc_Review Visual_Inspect Visual & Physical Inspection (Appearance, Solubility) Doc_Review->Visual_Inspect HPLC_UV Chromatographic Purity (HPLC-UV) Visual_Inspect->HPLC_UV LC_MS Identity Confirmation & Impurity Profiling (LC-MS) Visual_Inspect->LC_MS qNMR Quantitative Analysis (qNMR) Visual_Inspect->qNMR Data_Compare Comparative Data Analysis HPLC_UV->Data_Compare LC_MS->Data_Compare qNMR->Data_Compare Conclusion Conclusion on Fitness for Use Data_Compare->Conclusion End Select Appropriate Standard for Intended Application Conclusion->End

Caption: Workflow for the comparative analysis of reference standards.

Experimental Comparison Protocols

The following sections detail the experimental protocols for the comparative analysis of two hypothetical reference standards of (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid, designated as RS-A (Primary Standard) and RS-B (Secondary Standard).

Visual and Physical Characterization

Rationale: This initial, simple assessment can provide immediate clues about the quality and consistency of the reference material. Any deviation from the expected appearance or solubility should be a red flag for further investigation.

Methodology:

  • Appearance:

    • Place a small amount (approx. 1-2 mg) of RS-A and RS-B on separate, clean, white weighing papers.

    • Visually inspect the materials under good lighting for color, crystallinity, and the presence of any foreign particulates.

    • Record the observations. Both should ideally be a white to off-white crystalline powder.

  • Solubility:

    • Prepare a stock solution of each standard at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Vortex the solutions for 30 seconds and sonicate for 5 minutes.

    • Visually inspect for any undissolved material. The solutions should be clear and colorless.

Chromatographic Purity Assessment (HPLC-UV)

Rationale: High-Performance Liquid Chromatography with UV detection is a cornerstone technique for assessing the purity of a reference standard. It separates the main compound from any process-related impurities or degradation products. The peak area percentage of the main peak provides a quantitative measure of purity.

Methodology:

  • Instrumentation: HPLC system with a UV/Vis detector (e.g., Agilent 1260 Infinity II or equivalent).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 20% B to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve each reference standard (RS-A and RS-B) in the mobile phase at an initial ratio to a concentration of approximately 0.5 mg/mL.

  • Analysis:

    • Inject a blank (mobile phase) to ensure a clean baseline.

    • Inject each standard solution in triplicate.

    • Integrate all peaks with a signal-to-noise ratio greater than 3.

    • Calculate the purity of each standard as the percentage of the main peak area relative to the total peak area.

Identity Confirmation and Impurity Profiling (LC-MS)

Rationale: Liquid Chromatography-Mass Spectrometry provides an orthogonal detection method to HPLC-UV. It confirms the identity of the main peak by measuring its mass-to-charge ratio (m/z) and offers high sensitivity for the detection and potential identification of co-eluting and low-level impurities.

Methodology:

  • Instrumentation: LC-MS system (e.g., Waters ACQUITY UPLC with a QDa Mass Detector or equivalent).

  • Chromatographic Conditions: Use the same chromatographic conditions as the HPLC-UV method to allow for direct comparison of the chromatograms.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Mass Range: 100-500 m/z.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

  • Sample Preparation:

    • Use the same solutions prepared for the HPLC-UV analysis.

  • Analysis:

    • Inject each standard solution.

    • Extract the ion chromatogram for the expected m/z of the protonated molecule [M+H]⁺ of (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid (C17H18FNO3, MW: 303.33). The expected m/z is 304.33.

    • Examine the mass spectra of any impurity peaks to aid in their identification.

Quantitative Analysis (qNMR)

Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is a primary ratio method for determining the concentration of a substance without the need for a specific reference standard of the same compound. By comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration, a highly accurate and precise quantification can be achieved.

Methodology:

  • Instrumentation: NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a probe suitable for quantitative measurements.

  • Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the internal standard and 10 mg of the reference standard (RS-A and RS-B) into separate vials.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Combine precise volumes of the analyte and internal standard solutions into an NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment with a 90° pulse.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64 or 128).

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectra.

    • Integrate a well-resolved, non-overlapping proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the reference standard using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Data Interpretation and Comparison

The following tables present hypothetical but realistic data from the comparative analysis of RS-A and RS-B.

Table 1: Physical and Chromatographic Comparison

ParameterReference Standard A (Primary)Reference Standard B (Secondary)Acceptance Criteria
Appearance White crystalline powderWhite crystalline powderConforms
Solubility (1 mg/mL) Clear, colorless solutionClear, colorless solutionConforms
HPLC Purity (%) 99.9299.65≥ 99.5%
Largest Impurity (%) 0.040.15≤ 0.10%
Total Impurities (%) 0.080.35≤ 0.50%

Table 2: Mass Spectrometry and Quantitative NMR Comparison

ParameterReference Standard A (Primary)Reference Standard B (Secondary)Acceptance Criteria
Identity (m/z [M+H]⁺) 304.33304.34Matches theoretical m/z
qNMR Purity (%) 99.9 ± 0.199.5 ± 0.2Report Value

Interpretation of Results:

  • RS-A (Primary Standard): The data for RS-A consistently indicates very high purity (99.92% by HPLC, 99.9% by qNMR) with minimal impurities. This is expected for a primary standard and confirms its suitability for critical applications, such as the calibration of other standards.

  • RS-B (Secondary Standard): RS-B shows high purity (99.65% by HPLC, 99.5% by qNMR) but has a higher level of total impurities compared to RS-A, with one impurity exceeding the 0.10% threshold. While this standard may be suitable for routine analysis, the presence of a significant impurity warrants further investigation, especially if it is a known toxic or pharmacologically active compound.

Conclusion and Recommendations

The selection and verification of a reference standard for (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic acid require a multi-faceted analytical approach. This guide has outlined a robust workflow for comparing and validating reference standards from different suppliers.

Based on our hypothetical data:

  • Reference Standard A is unequivocally suitable for all applications, including use as a primary calibrator.

  • Reference Standard B can be considered for routine quantitative analysis, but with caution. The identity of the main impurity should be investigated. If this standard is to be used, a correction factor based on its assigned purity should be applied in all calculations.

Ultimately, the choice of a reference standard must be guided by the specific requirements of the analytical method and the regulatory context of the study. A thorough, in-house verification, as detailed in this guide, is not merely a recommendation but a necessity for ensuring data integrity and the success of any drug development program.

References

  • U.S. Patent US8076515B2. Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • Pharmaffili
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
  • 2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid. PubChem.
  • (S)-2-[[4-[(3-Fluorobenzyl)oxy]benzyl]amino]propionic Acid. Pharmaffiliates. [Link]

  • 2-Amino-2-hydroxypropanoic acid. PubChem.
  • Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)
  • 2-Amino-5-fluorobenzoic acid 97 446-08-2. Sigma-Aldrich.
  • Evaluation of the fluorescent chiral derivatization reagent DBMA for targeting amino functional groups: An application in the analysis of DL-amino acids in the saliva of patients with diabetes. Arabian Journal of Chemistry.
  • Safinamide Impurities and Rel
  • (S)-2-((4-((4-Fluorobenzyl)oxy)benzyl)amino)propanamide.
  • (S)-2-((4-((4-Fluorobenzyl)oxy)benzyl)amino)propanamide | CAS 202825-43-2. Veeprho.
  • Propanoic acid, 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methyl- - Substance Details. EPA.
  • 2-[(2-Azidobenzoyl)amino]propanoic acid. PubChem.
  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. MDPI.
  • The preparation method of 2-amino-5-fluorobenzoic acid.

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A Comparative Guide to the Elemental Analysis of N-(2-Fluorobenzoyl)alanine for Compound Validation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the elemental analysis data for N-(2-Fluorobenzoyl)alanine, a crucial validation step for researchers in synthetic chemistry and drug development. We will explore the theoretical composition, outline the definitive analytical methodology, and compare its elemental profile against structurally similar, yet distinct, chemical analogs.

The Imperative of Purity: Why Elemental Analysis is Non-Negotiable

In the synthesis of novel compounds, particularly those intended for biological evaluation, absolute certainty of the molecular formula is paramount. Elemental analysis serves as a fundamental, quantitative check of a compound's bulk purity and identity. It provides a direct measure of the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), which must align with the theoretical values calculated from the proposed molecular structure. Significant deviation from these values can indicate the presence of impurities, residual solvents, or an incorrect structure altogether, saving invaluable time and resources downstream. For regulatory submissions and peer-reviewed publications, this analysis is often a mandatory component of a compound's characterization data.[1][2]

Theoretical Composition of N-(2-Fluorobenzoyl)alanine

N-(2-Fluorobenzoyl)alanine is a derivative of the amino acid alanine. Its molecular integrity is the first point of validation.

  • Molecular Formula: C₁₀H₁₀FNO₃

  • Molecular Weight: 211.19 g/mol

The expected elemental composition, derived from its formula and atomic weights, is the theoretical benchmark against which all experimental results are measured.

ElementSymbolAtomic Weight ( g/mol )CountTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01110120.1156.87%
HydrogenH1.0081010.084.77%
FluorineF18.998118.9989.00%
NitrogenN14.007114.0076.63%
OxygenO15.999347.99722.73%

The Gold Standard: Combustion Analysis Workflow

The most common and reliable method for determining the C, H, and N content of an organic compound is combustion analysis.[3] This technique involves the complete and instantaneous oxidation of the sample in a high-temperature furnace.[3] The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are separated and quantified using a thermal conductivity detector.[3][4]

The choice of this method is causal: its destructive, complete conversion of the sample into simple, easily detectable gases ensures a highly accurate and reproducible measurement of the core elements, forming a self-validating system for elemental composition.

cluster_prep Sample Preparation cluster_analysis Automated CHN Analyzer weigh 1. Accurate Weighing (1-3 mg on microbalance) encapsulate 2. Tin Capsule Encapsulation weigh->encapsulate combustion 3. Flash Combustion (~1000°C in O₂ stream) encapsulate->combustion reduction 4. Reduction Tube (NOx → N₂) combustion->reduction separation 5. Gas Chromatography Separation (N₂, CO₂, H₂O) reduction->separation detection 6. Thermal Conductivity Detector (TCD) separation->detection data 7. Data Processing (Signal Integration & Calculation) detection->data result Result (%C, %H, %N) data->result

Caption: Workflow for CHN determination via combustion analysis.

Experimental Validation and Acceptance Criteria

For a synthesized sample of N-(2-Fluorobenzoyl)alanine to be considered pure and structurally correct, the experimental values obtained from combustion analysis must fall within a narrow margin of the theoretical values. The widely accepted criterion in academic and pharmaceutical settings is ±0.4% of the theoretical value.[2]

ElementTheoretical Mass %Acceptance Range
Carbon (C)56.87%56.47% - 57.27%
Hydrogen (H)4.77%4.37% - 5.17%
Nitrogen (N)6.63%6.23% - 7.03%

Comparative Analysis: The Impact of Structural Modifications

To fully appreciate the unique elemental fingerprint of N-(2-Fluorobenzoyl)alanine, it is instructive to compare it with two common structural analogs: N-Benzoyl-alanine and N-Carbobenzyloxy-alanine (Cbz-alanine). This comparison highlights how subtle changes to the molecular structure—the absence of fluorine or the use of a different protecting group—result in distinct and measurable differences in elemental composition.

  • N-Benzoyl-alanine: Lacks the fluorine atom, increasing the relative percentage of other elements.[5][6]

  • N-Carbobenzyloxy-alanine (Cbz-alanine): Employs a larger benzyloxycarbonyl protecting group, significantly altering the carbon and hydrogen content.[7][8]

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical %CTheoretical %HTheoretical %N
N-(2-Fluorobenzoyl)alanine C₁₀H₁₀FNO₃ 211.19 56.87% 4.77% 6.63%
N-Benzoyl-alanine[5][6]C₁₀H₁₁NO₃193.2062.17%5.74%7.25%
N-Carbobenzyloxy-alanine[7][8]C₁₁H₁₃NO₄223.2259.19%5.87%6.27%

This table clearly demonstrates that elemental analysis can readily distinguish between these closely related structures, underscoring its power as a tool for identity confirmation.

Protocol: Performing Elemental Analysis

This protocol outlines the standardized steps for analyzing a sample of N-(2-Fluorobenzoyl)alanine using a modern combustion-based elemental analyzer (e.g., PerkinElmer 2400 or similar).[9][10]

Objective: To quantitatively determine the Carbon, Hydrogen, and Nitrogen content of the sample.

Methodology:

  • Instrument Calibration:

    • Causality: A multi-point calibration is performed with a certified standard (e.g., Acetanilide) to create a linear response curve for the detector. This ensures that the signal generated by the sample's combustion products is accurately converted into a mass percentage.

    • Run at least three to five different weights of the standard to establish the calibration curve. The instrument software will use this to calculate the C, H, and N factors.

  • Sample Preparation:

    • Causality: The sample must be homogenous and completely dry. Residual solvents or water will inflate the hydrogen and potentially the carbon percentages, leading to results outside the ±0.4% acceptance window.

    • Dry the N-(2-Fluorobenzoyl)alanine sample under high vacuum for at least 4 hours.

    • Using a microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule. Record the weight precisely.

    • Crimp the tin capsule to ensure no sample is lost and to facilitate complete, rapid combustion upon introduction to the furnace.

  • Analysis Run:

    • Analyze a known standard as a check to ensure the calibration is still valid.

    • Run the encapsulated N-(2-Fluorobenzoyl)alanine sample. The instrument will automatically drop the sample into the combustion furnace.

    • The automated process will combust the sample, separate the resulting gases (N₂, CO₂, H₂O), and detect their concentrations.

  • Data Evaluation:

    • The instrument's software will use the sample weight and detector response to calculate the experimental %C, %H, and %N.

    • Compare the experimental results to the theoretical values for C₁₀H₁₀FNO₃.

    • Verify that the results for all three elements fall within the ±0.4% acceptance range. If they do not, re-evaluate sample purity and dryness before re-running the analysis.

References

  • National Institute of Standards and Technology. l-Alanine, N-(2-fluorobenzoyl)-, methyl ester. In: NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. Experimental details Characterization For the elemental analysis (C, H, O), a Perkin Elmer 2400 analyzer was used. XRD patterns. [Link]

  • Weizmann Institute of Science. Elemental analysis. Chemical Research Support. [Link]

  • National Center for Biotechnology Information. N-benzoyl-L-alanine. PubChem Compound Summary for CID 709778. [Link]

  • Jackson, G. E., et al. An International Study Evaluating Elemental Analysis. ResearchGate. [Link]

  • MDPI. Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules. [Link]

  • Jackson, G. E., et al. An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Boletín de la Sociedad Química de México. [Link]

  • National Center for Biotechnology Information. 2,2,6,8-Tetramethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-1-ol. PubChem Compound Summary for CID 20197108. [Link]

  • ResearchGate. Synthesis and characterization of alanine-derived nucleoside analogues. [Link]

  • National Center for Biotechnology Information. N-Benzoyl-DL-alanine. PubChem Compound Summary for CID 71002. [Link]

  • CAS. Methyl (2E,4E)-2,4-decadienoate. CAS Common Chemistry. [Link]

  • National Center for Biotechnology Information. N-carbobenzyloxyalanine. PubChem Compound Summary for CID 736104. [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of 18F labeled alanine derivatives as potential tumor imaging agents. Theranostics. [Link]

  • The Good Scents Company. 2-methylene-6,6-dimethyl-1-[2-methyl-1,3-dioxo-1-but-1-yl]-cyclohexane. TGSC Information System. [Link]

  • Royal Society of Chemistry. A heptamethine cyanine-based colorimetric and ratiometric fluorescent chemosensor for the selective detection of Ag+ in an aqueous medium. Chemical Communications. [Link]

  • FooDB. Showing Compound (±)-Alanine (FDB000557). [Link]

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A Comparative Guide to the UV-Vis Absorption Characteristics of 2-[(2-Fluorobenzoyl)amino]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-[(2-Fluorobenzoyl)amino]propanoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comparative framework, supported by experimental protocols and theoretical insights, to facilitate the characterization of this and similar molecular structures. We will explore the influence of key structural motifs on the electronic transitions and demonstrate how solvent polarity can modulate the spectral output.

Introduction: The Role of UV-Vis in Molecular Characterization

UV-Vis spectroscopy is a cornerstone analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1][2] The absorption of this energy promotes electrons from a ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure, making UV-Vis spectroscopy an invaluable tool for identifying and quantifying substances containing chromophores—the parts of a molecule responsible for its color and UV absorption.[3]

The target molecule, 2-[(2-Fluorobenzoyl)amino]propanoic acid, incorporates several key features relevant to pharmaceutical chemistry: an aromatic ring, a halogen substituent, and an amino acid moiety. Understanding its UV-Vis profile is crucial for developing quantitative assays, assessing purity, and studying its interactions in various chemical environments. This guide compares its spectral properties to those of key structural analogs—2-Fluorobenzoic acid and 2-(Benzoylamino)propanoic acid—to isolate and understand the contribution of each functional group to the overall absorption spectrum.

Chromophoric Analysis of the Target Molecule

The UV-Vis absorption profile of 2-[(2-Fluorobenzoyl)amino]propanoic acid is primarily dictated by the 2-fluorobenzoyl group.

  • Benzoyl Chromophore : The core chromophore is the benzene ring conjugated with the carbonyl group (C=O). This system gives rise to characteristic electronic transitions, typically a strong π → π* transition at shorter wavelengths and a weaker n → π* transition at longer wavelengths. The ultraviolet absorption spectra of benzoyl chlorides and related compounds show these characteristic B-bands.[4]

  • Fluorine Substitution : The fluorine atom on the benzene ring acts as an auxochrome. While it is an electron-withdrawing group by induction, its lone pairs can participate in resonance. This substitution is expected to cause a small shift (either bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted benzoyl group.

  • Amide Linkage and Propanoic Acid Moiety : The propanoic acid portion is aliphatic and does not absorb in the near-UV region (200-400 nm).[5] The amide linkage (-CONH-) can slightly influence the main benzoyl chromophore through its electronic effects, potentially causing minor shifts in the absorption bands.

Experimental Protocol: Acquiring High-Fidelity UV-Vis Spectra

This section details a robust, self-validating protocol for measuring the UV-Vis absorption spectrum of the target compound and its analogs. The causality behind each step is explained to ensure data integrity.

Materials and Instrumentation
  • Spectrophotometer : A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm.

  • Cuvettes : Matched pair of 1 cm path length quartz cuvettes. Quartz is mandatory for measurements below 300 nm as glass and plastic absorb significantly in the UV region.[6][7]

  • Solvents : HPLC-grade ethanol (polar, protic) and cyclohexane (non-polar, aprotic). The choice of solvent is critical as it can influence the absorption spectrum through solute-solvent interactions.[8][9][10]

  • Analytes : 2-[(2-Fluorobenzoyl)amino]propanoic acid, 2-Fluorobenzoic acid, and 2-(Benzoylamino)propanoic acid.

Step-by-Step Workflow
  • Solution Preparation :

    • Prepare stock solutions of each analyte at a concentration of 1 mg/mL in ethanol.

    • From the stock, prepare a dilute working solution (e.g., 0.01 mg/mL) in the chosen solvent (ethanol or cyclohexane). The concentration should be adjusted so that the maximum absorbance falls within the linear range of the instrument (ideally 0.2 - 0.8 A.U.) to ensure adherence to the Beer-Lambert Law.[8]

  • Instrument Setup and Baseline Correction :

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

    • Set the scan range from 400 nm down to 200 nm.

    • Fill both the sample and reference cuvettes with the pure solvent (e.g., ethanol). It is critical to use the same solvent for the blank as for the sample to subtract any absorbance from the solvent or cuvette imperfections.[11]

    • Place the cuvettes in the holder and perform a baseline correction. This procedure electronically subtracts the solvent spectrum from all subsequent measurements.[2][12]

  • Sample Measurement :

    • Empty the sample cuvette, rinse it with a small amount of the analyte solution, and then fill it with the analyte solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will record absorbance as a function of wavelength.

  • Data Analysis :

    • Identify the wavelength of maximum absorbance (λmax) for each peak.

    • If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is absorbance, c is molar concentration, and l is the path length (1 cm).

The following diagram illustrates the generalized experimental workflow.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis prep_solution Prepare Analyte Solution (e.g., 0.01 mg/mL) measure Measure Sample Spectrum (Sample vs. Solvent) prep_solution->measure prep_solvent Prepare Pure Solvent Blank baseline Perform Baseline Correction (Solvent vs. Solvent) prep_solvent->baseline baseline->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calc_epsilon compare Compare Spectra calc_epsilon->compare

Caption: Experimental workflow for UV-Vis spectral acquisition.

Comparative Analysis of UV-Vis Spectra

This section presents and discusses the anticipated UV-Vis absorption data for the target molecule and its comparators in both a non-polar (cyclohexane) and a polar (ethanol) solvent. The data are hypothetical but based on established spectroscopic principles.

Data Summary
CompoundSolventλmax 1 (nm) (π → π)ε (M⁻¹cm⁻¹)λmax 2 (nm) (n → π)ε (M⁻¹cm⁻¹)
2-[(2-Fluorobenzoyl)amino]propanoic acid Cyclohexane~228~11,000~273~950
Ethanol~230~11,500~268~900
2-Fluorobenzoic acid Cyclohexane~226[13]~10,500~275[13]~1,000
Ethanol~228~11,000~272~980
2-(Benzoylamino)propanoic acid Cyclohexane~225~12,000~270~850
Ethanol~227~12,500~265~800
Discussion of Spectral Features

The primary absorption band (λmax 1) around 225-230 nm corresponds to the high-energy π → π* transition of the aromatic system. The secondary, lower-intensity band (λmax 2) in the 265-275 nm region is characteristic of the lower-energy n → π* transition associated with the carbonyl group's non-bonding electrons.

  • Effect of Fluorine Substitution : Comparing 2-(Benzoylamino)propanoic acid with the target molecule, the fluorine atom is expected to cause a slight bathochromic (red) shift in the π → π* transition due to its resonance effect. This is consistent with observations for substituted benzoyl compounds.[4]

  • Effect of the Amino Acid Moiety : Comparing 2-Fluorobenzoic acid with the target molecule, the addition of the amino-propanoic acid via an amide link causes a minor shift. This demonstrates that while the primary chromophore is the fluorobenzoyl group, adjacent functionalities can subtly tune the electronic transitions.

  • Solvatochromic Effects : The shift in λmax upon changing solvent polarity provides insight into the nature of the electronic transition.[10][14]

    • π → π Transition*: This transition typically undergoes a small bathochromic (red) shift in polar solvents. The excited state is more polar than the ground state and is thus stabilized by polar solvents, slightly reducing the energy gap for the transition.[10]

    • n → π Transition*: This transition exhibits a characteristic hypsochromic (blue) shift in polar, protic solvents like ethanol.[9] The ground state's non-bonding electrons can hydrogen bond with the solvent, which stabilizes the ground state more than the excited state. This increases the energy gap, shifting the absorption to a shorter wavelength.[14] This effect is clearly anticipated in the data table.

The diagram below illustrates the structural differences between the analyzed compounds.

Caption: Structures of the target molecule and its comparators.

Conclusion

The UV-Vis spectrum of 2-[(2-Fluorobenzoyl)amino]propanoic acid is dominated by its fluorobenzoyl chromophore, exhibiting a strong π → π* transition around 230 nm and a weaker n → π* transition near 270 nm. The spectral profile is sensitive to solvent polarity, showing a characteristic hypsochromic shift of the n → π* band in polar protic solvents. This comparative guide provides a robust framework for its characterization, demonstrating how systematic analysis alongside structural analogs and controlled experimental conditions can yield detailed insights into a molecule's electronic properties. These findings are directly applicable to the development of analytical methods for quality control and pharmacokinetic studies in drug development.

References

  • UV VISIBLE SPECTROSCOPY. (n.d.). CUTM Courseware.
  • Brainly.in. (2024, January 2). What is the effect of solvent on the absorption of UV visible spectroscopy?
  • Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra.
  • Slideshare. (n.d.). Effect of solvent.
  • YouTube. (2019, March 15). Part 11: Solvent Effects in the UV Visible Spectroscopy.
  • Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids.
  • RSC Publishing. (2017, May 19). Near UV-Visible electronic absorption originating from charged amino acids in a monomeric protein.
  • ResearchGate. (n.d.). UV–vis absorption spectrum of (a) aliphatic amino acids and (b)...
  • Canadian Science Publishing. (n.d.). PART XX. THE ULTRAVIOLET ABSORPTION SPECTRA AND INFRARED CARBONYL BANDS OF BENZOYL CHLORIDES.
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